molecular formula C18H23NO B253260 N-(1-adamantyl)-4-methylbenzamide

N-(1-adamantyl)-4-methylbenzamide

Cat. No.: B253260
M. Wt: 269.4 g/mol
InChI Key: BZFRYBIJKNRGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-4-methylbenzamide is a synthetic organic compound characterized by a rigid adamantyl group attached to a 4-methylbenzamide scaffold. The adamantyl moiety, known for its lipophilic and bulky nature, enhances membrane permeability and binding affinity to hydrophobic protein pockets, making it a common feature in medicinal chemistry . The 4-methylbenzamide group provides a planar aromatic system that facilitates interactions with enzymatic active sites, particularly kinases and histone deacetylases (HDACs).

Its adamantyl group may also confer metabolic stability, as seen in related antimicrobial and hypoglycemic adamantyl derivatives .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-(1-adamantyl)-4-methylbenzamide

InChI

InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20)

InChI Key

BZFRYBIJKNRGRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

a. N-(1-Adamantyl)carbothioamides

These compounds (e.g., from ) replace the benzamide’s carbonyl oxygen with a sulfur atom, forming carbothioamides. This substitution reduces hydrogen-bonding capacity but increases lipophilicity. While N-(1-adamantyl)-4-methylbenzamide is hypothesized to target kinases, carbothioamides exhibit antimicrobial and hypoglycemic activities, highlighting how electronic and steric changes alter biological targets .

b. 5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazoles

These triazole derivatives () retain the adamantyl group but incorporate a mercapto-triazole ring. They demonstrate anti-inflammatory and antimicrobial activities, contrasting with the kinase/HDAC inhibition seen in benzamides. The triazole’s heterocyclic nature enhances metal-binding capacity, which may explain divergent mechanisms .

4-Methylbenzamide Derivatives with Varied Aryl Groups

a. Kinase-Targeting Hybrid Molecules

Compounds like 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide () incorporate imidazo-pyridine and trifluoromethyl groups. These modifications improve selectivity for mutant kinases (e.g., ABL<sup>T315I</sup>) but reduce oral bioavailability compared to simpler adamantyl benzamides .

b. HDAC Inhibitors (109 and 136)

  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide inhibits HDAC1 (Ki = 6 nM) and HDAC3 (Ki = 1 nM) with a 6-fold selectivity ratio .
  • Compound 136 : The 4-fluoro substitution on the phenyl ring reduces potency (HDAC1 Ki = 20 nM, HDAC3 Ki = 7 nM) but improves selectivity for HDAC3 (3-fold) .
    Compared to these, this compound’s adamantyl group may enhance brain penetration but lacks the flexible linker critical for HDAC inhibition.

Structural Analogs with Halogen/Nitro Substituents

a. N-(2,6-Dichlorophenyl)-4-methylbenzamide ()

No activity data is provided, but chlorine atoms often improve metabolic stability .

b. N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide ()

The nitro group at position 4 and methyl at position 3 introduce strong electron-withdrawing and steric effects. This compound’s increased polarity may limit blood-brain barrier penetration compared to the target compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Key Substituents Biological Target Activity (Ki/IC50) Reference
This compound Adamantyl, 4-methylbenzamide Kinases (PDGFRα, Aurora B) Not reported
N-(1-adamantyl)carbothioamide Adamantyl, carbothioamide Antimicrobial enzymes MIC: 2–8 µg/mL
Compound 109 Hexyl linker, aminophenyl HDAC1/HDAC3 HDAC1 Ki = 6 nM; HDAC3 Ki = 1 nM
N-(2,6-dichlorophenyl)-4-methylbenzamide 2,6-dichlorophenyl Unknown Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight logP* (Predicted) Water Solubility (mg/mL)*
This compound 323.43 4.2 0.05
N-(1-adamantylmethyl)-4-nitro-3-methylbenzamide 328.41 3.8 0.02
Compound 109 409.47 2.5 0.1

*Predicted using ChemDraw (values approximated).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.